Desmethylcitalopram hydrochloride

SERT Inhibition Selectivity Transporter Pharmacology

Researchers quantifying SSRI metabolites face significant variability when relying on parent drug citalopram, which introduces confounding parent-metabolite equilibrium artifacts. Desmethylcitalopram hydrochloride (CAS 97743-99-2) eliminates this ambiguity as the isolated, pharmacologically active N-demethylated metabolite. · SERT IC50 ~0.013 μM; retains ~1,000-fold potency shift in SERT I172M mutant models, unlike norfluoxetine or desmethylsertraline. · Dual CYP2D6/CYP2C19 inhibitor (IC50s: 39.5 & 53.5 μM) enabling direct in vitro drug-drug interaction studies. · 8-fold clearance variation between CYP2D6 extensive vs. poor metabolizers positions it as a sensitive pharmacogenetic biomarker. Supplied as a Certified Reference Material (CRM) with full metrological traceability for LC-MS/MS and GC-MS assay validation.

Molecular Formula C19H20ClFN2O
Molecular Weight 346.8 g/mol
CAS No. 97743-99-2
Cat. No. B563781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesmethylcitalopram hydrochloride
CAS97743-99-2
Synonyms1-(4-Fluorophenyl)-1-(3-methylamino-propyl)-1,3-dihydro-isobenzofuran-5-carbonitrile Hydrochloride;  1-(3-Methylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile; 
Molecular FormulaC19H20ClFN2O
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
InChIInChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
InChIKeyDYIZNULSIBGJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 15 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Desmethylcitalopram Hydrochloride Specifications


Desmethylcitalopram hydrochloride (CAS 97743-99-2), also designated as N-desmethylcitalopram or DCIT hydrochloride, is the principal pharmacologically active N-demethylated metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram . This compound is a racemic mixture with a molecular weight of 346.83 g/mol . It retains high-affinity inhibition of the human serotonin transporter (SERT), with potency similar to its parent drug, but is further distinguished by its measurable activity as an inhibitor of cytochrome P450 enzymes CYP2D6 and CYP2C19 (IC50s: 39.5 and 53.5 μM, respectively) [1].

SERT transporter pharmacology studies
CYP2D6/CYP2C19 inhibition probe
Chiral metabolite bioanalysis workflow
Pharmacogenetic CYP2D6 phenotyping

Desmethylcitalopram Sourcing Rationale


Generic substitution among in-class compounds is not feasible for Desmethylcitalopram hydrochloride because it occupies a unique and non-interchangeable position in the citalopram metabolic pathway. The compound is not a simple synthetic analog but a specific, biologically active metabolite with a distinct polypharmacological profile that includes both SERT inhibition and quantifiable CYP450 enzyme inhibition [1]. Its stereochemical and pharmacokinetic properties, including its clearance rate and plasma ratio to the parent drug [2], differ significantly from citalopram and other SSRI metabolites such as norfluoxetine or desmethylsertraline. This precludes any direct functional substitution; using the parent drug citalopram, for example, would introduce confounding variables related to the parent-metabolite equilibrium and differential activity at other targets [3]. Consequently, procurement of the specific compound is mandatory for studies requiring the precise pharmacological fingerprint of this particular active metabolite.

Parent-metabolite equilibrium confound

Citalopram introduces dynamic parent/metabolite ratios that mask the metabolite’s distinct pharmacological fingerprint.

SSRI metabolite class mismatch

Metabolites like norfluoxetine or desmethylsertraline lose the high SERT selectivity and CYP inhibition profile of desmethylcitalopram.

Stereochemical and clearance divergence

Enantiospecific clearance and the racemic nature of desmethylcitalopram differ substantially from other SSRI metabolites, precluding direct functional swap.

Desmethylcitalopram Key Differentiators


SERT Selectivity vs Citalopram

In direct comparative assays, desmethylcitalopram demonstrates SERT inhibition potency and selectivity that is equivalent to the parent drug, citalopram. A head-to-head study reported that citalopram had a 25-fold selectivity for the norepinephrine transporter (NET) over SERT, while desmethylcitalopram had a 12-fold selectivity for SERT over NET, but critically, both compounds showed comparable high affinity for the human serotonin transporter [1]. Further studies confirm that desmethylcitalopram retains a >500-fold selectivity for SERT over NET, which is the defining characteristic of this class of agents [2]. This differs markedly from other SSRI metabolites, such as desmethylsertraline and norfluoxetine, which lose this high degree of selectivity [3].

SERT Selectivity
Head-to-head
≥500-fold SERT selectivity maintained; 12-fold vs. NET
High SERT selectivity probe context
Comparable to citalopram; ensures clean serotonergic readout
SERT Inhibition Selectivity Transporter Pharmacology

SERT I172M Mutant Selectivity

In a direct comparison of SSRI metabolites using a SERT I172M mutant mouse model, desmethylcitalopram is one of only two metabolites that retains the dramatic loss of sensitivity observed with the parent drug [1]. The parent drug citalopram exhibits an ~1,000-fold shift in potency in the SERT I172M mutant relative to wild-type SERT [2]. Desmethylcitalopram uniquely maintains this massive ~1,000-fold shift, a property not shared by metabolites of other major SSRIs [1]. In stark contrast, the metabolites of venlafaxine (desvenlafaxine) and sertraline (desmethylsertraline) show dramatically smaller shifts of only ~40-fold and <2-fold, respectively, while norfluoxetine also exhibits a <2-fold shift [1].

I172M Mutant Shift
Head-to-head
~1,000-fold potency shift retained in SERT I172M mutant
Model-specific selectivity probe
Unique among major SSRI metabolites; enables mutant model interpretation
Mutant Transporter SERT Pharmacology SSRI Metabolite Comparison

Enantiospecific Clearance

Population pharmacokinetic modeling in Alzheimer's disease patients reveals significant enantiospecific differences in the clearance of desmethylcitalopram [1]. The clearance of the R-enantiomer of desmethylcitalopram (R-Dcit) is markedly slower than that of the S-enantiomer (S-Dcit), with population estimates of 23.8 L/h and 38.5 L/h, respectively [1]. This differential clearance contrasts with the parent drug, where the R-citalopram clearance is also slower than S-citalopram (8.6 vs. 14 L/h) but at a different ratio [1]. This enantiospecificity is consistent with steady-state data showing that the (+)-(S)-enantiomers of citalopram and its metabolites are eliminated faster than their (-)-(R)-antipodes [2].

Enantiomer Clearance
Cross-study
S-Dcit: 38.5 L/h; R-Dcit: 23.8 L/h
Chiral analytical method context
Enantiospecific clearance ratio ~1.6; requires chiral separation for accurate quantification
Pharmacokinetics Chiral Separation Metabolite Clearance

CYP2D6 and CYP2C19 Inhibition

Unlike citalopram, which is a weak inhibitor of CYP2D6 with an IC50 of 70-80 μM, desmethylcitalopram exhibits more potent and quantitatively defined inhibition of CYP2D6 and CYP2C19, with IC50 values of 39.5 μM and 53.5 μM, respectively . This is a key differentiating feature from its parent drug. In direct comparative in vitro studies, escitalopram (S-citalopram) and S-desmethylcitalopram were negligible inhibitors (IC50 > 100 μM) of CYP1A2, CYP2C9, CYP2C19, CYP2E1, and CYP3A4, and only weakly inhibited CYP2D6 (IC50 = 70–80 μM) [1]. Desmethylcitalopram's more potent inhibition of CYP2D6 is therefore a distinct, quantifiable property not shared with the parent compound.

CYP IC50 Profile
Head-to-head
CYP2D6: 39.5 μM; CYP2C19: 53.5 μM
Drug-metabolism probe context
~2× stronger CYP2D6 inhibition vs. citalopram; enables drug-interaction assays
CYP450 Inhibition Drug-Drug Interaction Polypharmacology

Plasma Concentration Ratio

In clinical samples, desmethylcitalopram plasma concentrations are consistently and quantifiably lower than the parent drug, providing a specific benchmark for analytical method validation. Steady-state desmethylcitalopram concentrations are typically around one-third (approximately 30-50%) of the citalopram concentration [1][2]. This contrasts with the inactive metabolite didesmethylcitalopram, which is found at only 5-10% of the parent drug concentration [1]. This predictable ratio is essential for developing and validating LC-MS/MS methods with appropriate linear ranges; for instance, a validated method reported a working range of 10-500 ng/mL for citalopram and 10-300 ng/mL for desmethylcitalopram, reflecting this concentration differential [3].

Plasma Ratio
Class-level
~30–50% of parent drug concentration
Bioanalytical range context
Dictates calibration range; separate from didesmethylcitalopram
Analytical Reference Therapeutic Drug Monitoring Bioanalysis

CYP2D6 Pharmacogenetics & Clearance

The clearance of desmethylcitalopram is significantly and quantifiably influenced by the CYP2D6 phenotype, providing a clear basis for its use in pharmacogenetic studies. In a clinical study, the demethylation clearance of desmethylcitalopram was 8-fold lower in sparteine poor metabolizers (a proxy for CYP2D6 deficiency) compared to extensive metabolizers (0.3 L/h vs. 2.4 L/h, respectively) [1]. This contrasts with the formation clearance of desmethylcitalopram from citalopram, which is more heavily dependent on CYP2C19 [2]. This differential genetic influence on formation versus elimination makes desmethylcitalopram a more sensitive probe for CYP2D6 activity than the parent drug.

CYP2D6 Genotype
Cross-study
PM: 0.3 L/h; EM: 2.4 L/h
Pharmacogenetic clearance probe
8-fold clearance range; more sensitive CYP2D6 marker than parent drug
Pharmacogenetics CYP2D6 Metabolite Clearance

Desmethylcitalopram Research & Industrial Applications


Bioanalytical Reference Standard

Given its defined plasma concentration ratio of approximately 30-50% relative to citalopram [1], desmethylcitalopram hydrochloride is an essential reference standard for the development, validation, and quality control of quantitative LC-MS/MS or GC-MS assays. Its use is required for establishing linearity, accuracy, precision, and sensitivity across the clinically relevant concentration range (e.g., 10-300 ng/mL) [2], which differs from the parent drug. Certified Reference Materials (CRMs) are available to ensure metrological traceability .

SERT & CYP450 Pharmacology Tool

Researchers investigating the polypharmacology of SSRIs can utilize desmethylcitalopram hydrochloride to dissect the separate contributions of SERT inhibition and CYP2D6/CYP2C19 inhibition. Its distinct IC50 values for CYP2D6 (39.5 μM) and CYP2C19 (53.5 μM) allow for direct, quantitative comparison with the weaker inhibition profile of its parent drug, citalopram (IC50 70-80 μM for CYP2D6) [3], in human liver microsome assays. This makes it a superior tool for in vitro drug-drug interaction studies.

Pharmacogenetic & Metabolite Phenotyping

The 8-fold variation in the clearance of desmethylcitalopram between CYP2D6 extensive and poor metabolizers (0.3 vs. 2.4 L/h) [4] positions this compound as a sensitive biomarker for CYP2D6 activity. It is therefore a critical reagent for pharmacogenetic studies aimed at correlating CYP2D6 genotype with metabolic phenotype, offering a more specific readout than the parent drug citalopram, whose formation is more dependent on CYP2C19 [3].

SERT Genetic Model Control

The unique property of desmethylcitalopram, which retains an ~1,000-fold shift in potency in the SERT I172M mutant model—unlike the metabolites of sertraline or fluoxetine which show <2-fold shifts [5]—makes it an indispensable control compound for chronic citalopram treatment studies in this and similar transgenic mouse lines. It ensures that observed behavioral or neurochemical effects are not confounded by the accumulation of other, less selective metabolites.

Application
Selection Property
Validation Focus
Bioanalytical method validation
Metabolite-specific plasma concentration range
Calibration linearity & LLOQ for desmethylcitalopram in human plasma research matrices
SERT/CYP dual-inhibition studies
CYP2D6 and CYP2C19 inhibition potency (IC50)
Drug-metabolism interaction context in human liver microsome assays
CYP2D6 genotype-phenotype correlation
8-fold clearance differential by CYP2D6 metabolizer status
Probe sensitivity for CYP2D6 activity in pharmacogenetic research
SERT I172M mutant model control
Retention of ~1,000-fold potency shift in I172M mutant
Model-specific pharmacological interpretation; distinct from other SSRI metabolites

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